molecular formula C12H9Cl2N3O4 B10905476 Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10905476
M. Wt: 330.12 g/mol
InChI Key: QTUZLOYTXYDROK-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-derived compound characterized by a nitro group at the 3-position, a 3,4-dichlorobenzyl substituent at the 1-position, and a methyl ester at the 5-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. The structural uniqueness of this compound lies in the combination of electron-withdrawing (nitro and dichlorobenzyl) groups and the ester functionality, which may influence its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3

InChI Key

QTUZLOYTXYDROK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the dichlorobenzyl group.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate with structurally analogous pyrazole derivatives from :

Compound Name / ID Substituents (Position) Key Properties Yield (%) mp (°C) Notes
This compound (Target) 3-NO₂, 1-(3,4-Cl₂Benzyl), 5-CO₂Me Hypothetical: High polarity due to NO₂ and Cl; ester group enhances solubility N/A N/A Limited direct data available
3a 1-Ph, 5-CN, 3-Me, 4-Cl $ ^1H $-NMR δ 8.12 (s), MS [M+H]⁺ 403.1, Anal. C 62.82% 68 133–135 Phenyl groups enhance stability
3d 1-(4-F-Ph), 5-CN, 3-Me, 4-Cl $ ^1H $-NMR δ 7.51–7.21 (m), MS [M+H]⁺ 421.0, Anal. C 59.72% 71 181–183 Fluorine improves lipophilicity
3e 1-(4-Cl-Ph), 5-CN, 3-Me, 4-Cl $ ^1H $-NMR δ 7.61–7.43 (m), MS [M+H]⁺ 437.1, Anal. C 57.74% 66 172–174 Dichlorophenyl increases steric bulk

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in the target compound likely increases electrophilicity at the pyrazole ring, similar to the cyano (CN) group in 3a–3e. However, the nitro group may confer greater oxidative stability compared to CN . Halogen Influence: The 3,4-dichlorobenzyl group in the target compound introduces steric hindrance and lipophilicity, analogous to 3e’s dichlorophenyl substituent. Such groups often enhance bioactivity but may reduce solubility .

Physicochemical Properties :

  • Melting Points : Compounds with bulkier substituents (e.g., 3d, 3e) exhibit higher melting points (171–183°C) due to stronger crystal packing, suggesting the target compound may also have a high mp.
  • Yields : Substituents with moderate steric demand (e.g., 4-fluorophenyl in 3d) correlate with higher yields (71%), implying that the dichlorobenzyl group in the target compound might lower yields due to increased steric effects .

Spectroscopic Trends :

  • $ ^1H $-NMR signals for pyrazole protons (δ ~8.12 ppm) remain consistent across derivatives, while aromatic substituents (e.g., 3,4-dichlorobenzyl) would shift signals in the δ 7.2–7.6 range, as seen in 3a–3e .

Structural and Functional Divergence

  • Ester vs. Amide Functionality: The target compound’s methyl ester (CO₂Me) contrasts with the carboxamide (CONH) groups in 3a–3e.
  • Nitro vs. Cyano Groups: The nitro group’s stronger EWG nature may enhance electrophilic reactivity, making the target compound more susceptible to nucleophilic attack compared to 3a–3e .

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H9Cl2N3O4C_{12}H_{9}Cl_{2}N_{3}O_{4}, with a molecular weight of approximately 330.12 g/mol. The compound features a pyrazole ring with a nitro group at the 3-position and a dichlorobenzyl group at the 1-position, along with a carboxylate ester at the 5-position. This specific arrangement of substituents is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. In vitro studies have demonstrated its ability to inhibit the growth of certain pathogens .
  • Anti-inflammatory Properties : Structural characteristics allow for interactions with biological targets involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have explored its cytotoxic effects on cancer cells. It may induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Redox Reactions : The nitro group can participate in redox reactions, potentially modulating enzyme activities and affecting cellular processes.
  • Hydrophobic Interactions : The dichlorobenzyl group may interact with hydrophobic pockets in proteins, influencing their function and stability .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylateSimilar pyrazole structure but different substituentsAntimicrobial properties
Methyl 5-nitro-1H-pyrazole-3-carboxylateLacks dichlorobenzyl substituentLess potent than target compound
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylateDifferent substitution patternVaries in activity compared to target compound

This comparison highlights how variations in substituents can significantly influence the biological activities of pyrazole derivatives.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the compound induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent .

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